

An In-depth Technical Guide to N-(m-PEG4)-N'(DBCO-PEG4)-Cy5

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule engineered for advanced applications in bioconjugation, chemical biology, and drug development. It integrates three key functional components: a methoxy-terminated polyethylene glycol (m-PEG4) chain, a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, and a Cyanine5 (Cy5) fluorophore for far-red fluorescence detection.

This molecule is prominently utilized as a fluorescent, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that co-opt the cell's native ubiquitin-proteasome system to selectively target and degrade disease-causing proteins.[3][4][5][6] The unique structure of **N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5** provides the necessary functionalities to link targeting ligands, enhance solubility, and enable visualization of the resulting conjugate.

Core Structure and Functionality

The power of this linker lies in the distinct roles of its constituent parts. The polyethylene glycol (PEG) chains improve aqueous solubility and biocompatibility, while the DBCO group serves as a reactive handle for specific conjugation, and the Cy5 dye provides a means for sensitive detection.



N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5



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Quantitative Data Physicochemical Properties

The following table summarizes the key physicochemical properties of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5.

| Property | Value | Reference(s) |
|--------------------|-------------------------------------|--------------|
| CAS Number | 2107273-76-5 | [2][7] |
| Molecular Formula | C63H79CIN4O10 | [7] |
| Molecular Weight | 1087.80 g/mol | [7] |
| Purity | ≥95% | [7] |
| Appearance | Solid | [2] |
| Storage Conditions | Powder: -20°C (stable for years) | [2] |
| Solubility | Soluble in DMSO, DMF, DCM, Water | [8] |

Spectroscopic Properties

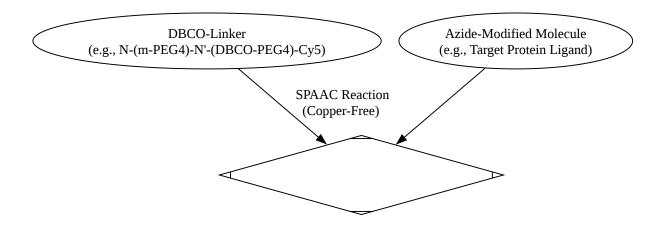
The fluorescence characteristics are dictated by the Cy5 core. These properties are ideal for biological imaging due to minimal interference from cellular autofluorescence.[9]



| Property | Value | Reference(s) |
|------------------------------------|--|--------------|
| Excitation Maximum (\(\lambda\)ex) | ~649 nm | [8][10] |
| Emission Maximum (λem) | ~667 nm | [8][10] |
| Molar Extinction Coefficient (ε) | ~250,000 M ⁻¹ cm ⁻¹ (for standard Cy5) | [9][10] |
| Quantum Yield (Φ) | ~0.2 (for standard Cy5 in aqueous buffer) | [10][11] |
| Recommended Laser Lines | 633 nm or 647 nm | [10] |

Mechanism of Action and Applications

The primary mechanism of action involves the DBCO group, which undergoes a highly efficient and specific reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of "click chemistry".[12][13] A key advantage of SPAAC is that it proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[12][14][15]



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Key Applications:



- PROTAC Synthesis: This linker is ideal for the modular synthesis of PROTACs.[1] An E3
 ligase-binding molecule can be attached to the linker's core, and an azide-modified, target
 protein-binding ligand can be subsequently "clicked" onto the DBCO group. This streamlined
 approach facilitates the rapid generation of PROTAC libraries for optimizing linker length and
 composition.[3][16]
- Bioconjugation and Labeling: It serves as a versatile tool for linking any two biomolecules (proteins, peptides, nucleic acids) where one has been functionalized with an azide. The Cy5 tag enables direct visualization and tracking in assays such as fluorescence microscopy, flow cytometry, and FRET.
- Drug Delivery and In Vivo Imaging: The PEG chains enhance the pharmacokinetic properties
 of conjugated molecules, while the far-red emission of Cy5 is suitable for deep-tissue in vivo
 imaging.

Experimental Protocols Protocol 1: General SPAAC Bioconjugation

This protocol describes a general workflow for conjugating an azide-modified molecule to **N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5**.

Materials:

- N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
- Azide-functionalized molecule (e.g., peptide, protein, or small molecule)
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free, azide-free buffer.
- Anhydrous DMSO or DMF for stock solutions.
- Purification system (e.g., size-exclusion chromatography, RP-HPLC).

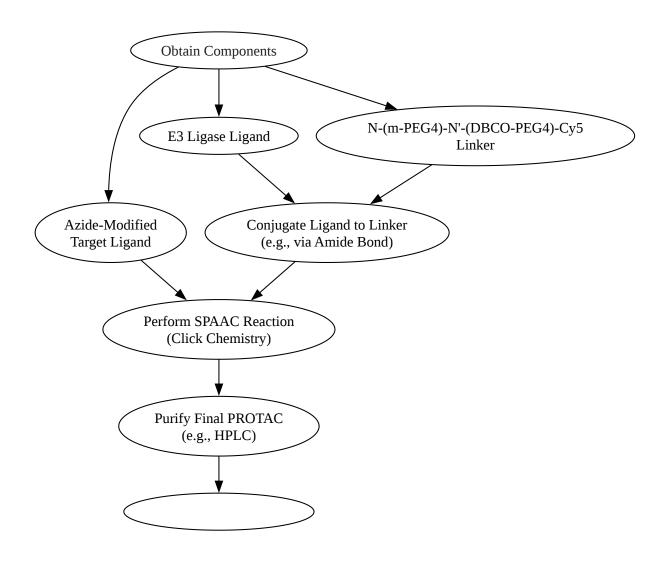
Procedure:

Reagent Preparation:



- Prepare a 10 mM stock solution of N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 in anhydrous DMSO.
- Dissolve the azide-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL for proteins, 1-10 mM for peptides/small molecules).[12][17]
- Reaction Setup:
 - In a reaction vessel, combine the azide-functionalized molecule with the N-(m-PEG4)-N'(DBCO-PEG4)-Cy5. A slight molar excess (1.5 to 5-fold) of the linker is often used to
 ensure complete conjugation of the azide molecule.[17]
 - If using a DMSO stock of the linker, ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain protein stability.[12]
- Incubation:
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12]
 Reaction times can vary based on reactant concentration and reactivity.[17]
- Purification:
 - Remove the unreacted linker and purify the final conjugate using a suitable method. For proteins, a desalting or size-exclusion column is effective. For smaller molecules, RP-HPLC is recommended.[13][17]
- Validation:
 - Confirm conjugation using techniques such as LC-MS to verify the mass of the final product or SDS-PAGE for proteins, which will show a shift in molecular weight.[12]





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Protocol 2: Spectroscopic Characterization

This protocol outlines the measurement of the absorbance and fluorescence emission spectra.

Materials:

Purified N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 conjugate



- Spectroscopy-grade solvent (e.g., PBS, pH 7.4)
- UV-Vis spectrophotometer and a fluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution: Prepare a concentrated stock solution of the conjugate in a suitable solvent like DMSO.
- Working Solution: Prepare a dilute working solution in the desired buffer (e.g., PBS).
 - For absorbance, the final concentration should yield a maximum absorbance between 0.1 and 1.0.[10][18]
 - For fluorescence, dilute further to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[18]
- Absorbance Spectrum:
 - Use the buffer as a blank to zero the spectrophotometer.
 - Scan the absorbance of the working solution from ~500 nm to 750 nm.[18]
 - Identify the wavelength of maximum absorbance (λex).
- Emission Spectrum:
 - \circ Set the fluorometer's excitation wavelength to the λ ex determined in the previous step (~649 nm).
 - Scan the emission spectrum from ~660 nm to 800 nm.[18][19]
 - Identify the wavelength of maximum fluorescence intensity (λem).

Conclusion



N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a high-performance chemical tool that offers a powerful combination of bioorthogonality, solubility, and traceability. Its well-defined structure and reactivity make it an invaluable asset for researchers developing sophisticated bioconjugates, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The integration of a fluorescent reporter simplifies the analysis and tracking of these complex molecules, accelerating research and development efforts.

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